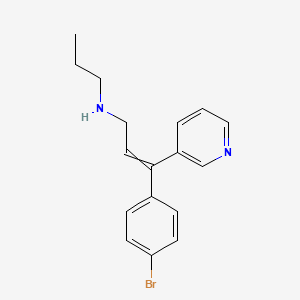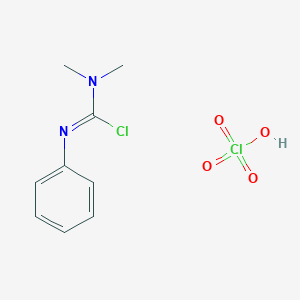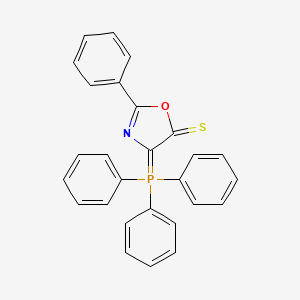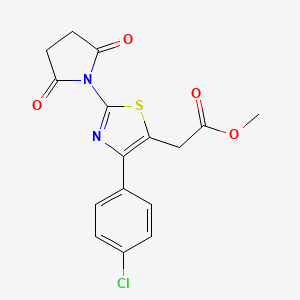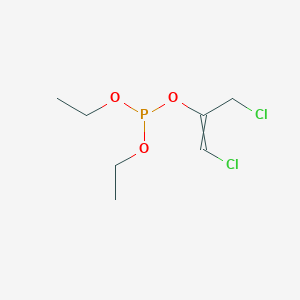![molecular formula C18H14N4O2 B14459591 3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one CAS No. 66895-45-2](/img/structure/B14459591.png)
3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one is a complex organic compound that features a quinoxaline core linked to a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of a quinoxaline derivative with a pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can lead to more saturated compounds .
科学的研究の応用
3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and are known for their broad range of biological activities.
Quinoxaline Derivatives: Have similar core structures and are used in various chemical and biological applications.
Uniqueness
3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one is unique due to its specific combination of a quinoxaline core and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
特性
CAS番号 |
66895-45-2 |
|---|---|
分子式 |
C18H14N4O2 |
分子量 |
318.3 g/mol |
IUPAC名 |
3-[5-(hydroxymethyl)-1-phenylpyrazol-3-yl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H14N4O2/c23-11-13-10-16(21-22(13)12-6-2-1-3-7-12)17-18(24)20-15-9-5-4-8-14(15)19-17/h1-10,23H,11H2,(H,20,24) |
InChIキー |
VVEDSZNEMPMESL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=NC4=CC=CC=C4NC3=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


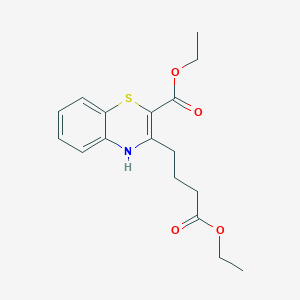

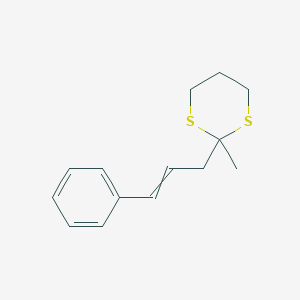
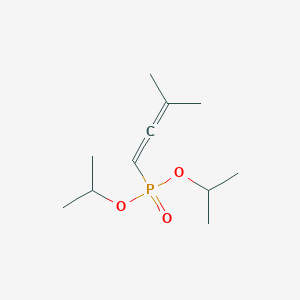



![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
